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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the bromination of 3-hydroxybenzaldehyde, a

key reaction in the synthesis of valuable intermediates for pharmaceuticals and other bioactive

molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on

the reaction conditions, leading to the formation of different isomers. This application note

focuses on the synthesis of two major products: 2-bromo-3-hydroxybenzaldehyde and 2-

bromo-5-hydroxybenzaldehyde.

Introduction
The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic

substitution on a disubstituted benzene ring. The outcome of the reaction is directed by the

electronic properties of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is an

activating ortho-, para-director, while the formyl group is a deactivating meta-director.

Consequently, the reaction can yield a mixture of isomers, with the reaction conditions playing

a critical role in the selective synthesis of a desired product.[1] Careful control of reagents and

reaction parameters allows for the targeted synthesis of specific brominated 3-

hydroxybenzaldehyde derivatives.

Data Presentation
The following table summarizes quantitative data for the synthesis of 2-bromo-3-
hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde under different experimental
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conditions.

Target
Product

Brominati
ng Agent

Solvent
Catalyst/
Additive

Reaction
Time

Temperat
ure

Yield (%)

2-bromo-3-

hydroxybe

nzaldehyd

e

Bromine Acetic Acid

Iron

powder,

Sodium

acetate

2 hours

Room

Temperatur

e

28

2-bromo-3-

hydroxybe

nzaldehyd

e

Bromine Acetic Acid

Iron

powder,

Sodium

acetate

5 hours

Room

Temperatur

e

44

2-bromo-5-

hydroxybe

nzaldehyd

e

Bromine
Dichlorome

thane
None Overnight 35°C 63

2-bromo-5-

hydroxybe

nzaldehyd

e

Boron

tribromide

(demethyla

tion)

Dichlorome

thane
None 3 hours 25°C 90.9

Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3-
hydroxybenzaldehyde
This protocol outlines the synthesis of 2-bromo-3-hydroxybenzaldehyde from 3-

hydroxybenzaldehyde using bromine in acetic acid.[1][2]

Materials:

3-hydroxybenzaldehyde

Iron powder
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Sodium acetate

Glacial acetic acid

Bromine

Dichloromethane

Anhydrous sodium sulfate

Ice

Equipment:

Round-bottom flask

Stirring apparatus

Dropping funnel

Heating mantle or water bath

Apparatus for extraction (separatory funnel)

Rotary evaporator

Recrystallization apparatus

Procedure:

In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3

mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[2]

Gently warm the suspension until a clear solution is formed.[1]

Cool the solution to room temperature.

Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over

a period of 15 minutes.[2]
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After the addition is complete, continue to stir the reaction mixture for 2 to 5 hours.

Upon completion of the reaction, pour the mixture into ice water.

Extract the product with dichloromethane (3 x 50 mL).[2]

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Recrystallize the residue from dichloromethane to obtain the purified 2-bromo-3-
hydroxybenzaldehyde.[2]

Protocol 2: Synthesis of 2-bromo-5-
hydroxybenzaldehyde
This protocol describes the synthesis of 2-bromo-5-hydroxybenzaldehyde via direct

bromination of 3-hydroxybenzaldehyde in dichloromethane.[3]

Materials:

3-hydroxybenzaldehyde

Dichloromethane (CH2Cl2)

Bromine

n-heptane

Equipment:

Four-necked, round-bottomed flask (5 L)

Overhead stirrer

Temperature probe

Dosing funnel
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Condenser tube

Brinell funnel

Vacuum drying apparatus

Procedure:

Suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane in a 5 L

four-necked, round-bottomed flask.

Heat the mixture to 35-40 °C to completely dissolve the starting material.[3]

Slowly add 52 mL (1.0 mol) of bromine dropwise through the addition funnel, maintaining the

reaction temperature between 35-38°C.[3]

After the addition, stir the reaction mixture at 35 °C overnight.[3]

Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour

at this temperature.[3]

Collect the precipitated solid by filtration through a Brinell funnel.

Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]

Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-

hydroxybenzaldehyde.[3]

Visualizations
Signaling Pathways and Logical Relationships
The regioselectivity of the bromination of 3-hydroxybenzaldehyde is governed by the directing

effects of the hydroxyl and formyl substituents on the aromatic ring. The hydroxyl group is an

ortho-, para-director, while the formyl group is a meta-director. The interplay of these effects

determines the position of bromination.
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Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.

Experimental Workflows

Start Suspend 3-hydroxybenzaldehyde,
Fe powder, and NaOAc in Acetic Acid Warm to Dissolve Cool to Room Temperature Add Bromine in Acetic Acid Stir at Room Temperature Pour into Ice Water Extract with Dichloromethane Dry and Concentrate Recrystallize End Product:

2-bromo-3-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.

Start Suspend 3-hydroxybenzaldehyde
in Dichloromethane Heat to 35-40°C to Dissolve Add Bromine at 35-38°C Stir Overnight at 35°C Cool to 0°C Filter Precipitate Wash with Heptane/Dichloromethane Dry Under Vacuum End Product:

2-bromo-5-hydroxybenzaldehyde

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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